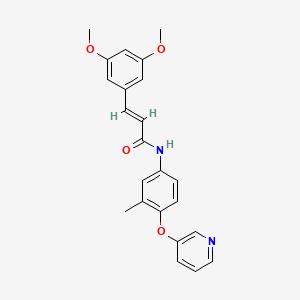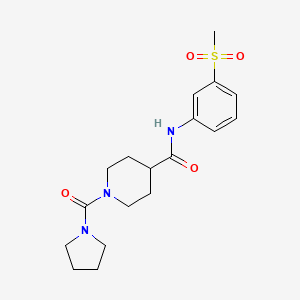
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. DMPP belongs to a class of compounds known as enamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide's mechanism of action involves the inhibition of PDE4, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the body. cAMP is a signaling molecule that plays a key role in regulating a wide range of physiological processes, including inflammation, immune function, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition to its ability to inhibit PDE4 activity, this compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide as a research tool is its ability to selectively inhibit PDE4 activity, making it a valuable tool for studying the role of PDE4 in various physiological processes. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential application of this compound is in the treatment of cancer, as the compound has been shown to exhibit antitumor properties in preclinical studies. Finally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects in future studies.
Synthesemethoden
The synthesis of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide involves a multistep process that begins with the reaction of 3,5-dimethoxybenzaldehyde with 3-methyl-4-pyridin-3-ol to form an intermediate compound. This intermediate is then reacted with (E)-3-(4-bromo-2-methylphenyl)prop-2-enoyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been the subject of numerous scientific studies aimed at exploring its potential as a drug candidate. One area of research has focused on the compound's ability to inhibit the activity of a specific enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. This compound has been shown to effectively inhibit PDE4 activity, making it a promising candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-18(7-8-22(16)29-19-5-4-10-24-15-19)25-23(26)9-6-17-12-20(27-2)14-21(13-17)28-3/h4-15H,1-3H3,(H,25,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIFGJXMNNAJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)
![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
